molecular formula C13H22O B1630846 alpha-Ionol CAS No. 472-78-6

alpha-Ionol

Cat. No.: B1630846
CAS No.: 472-78-6
M. Wt: 194.31 g/mol
InChI Key: PWDOJWCZWKWKSE-UHFFFAOYSA-N
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Description

Alpha-Ionol, also known as 4-(2,6,6-Trimethyl-2-cyclohexenyl)-3-buten-2-ol, is an organic compound with a floral aroma. It is part of the ionone family, which includes alpha-ionone, beta-ionone, and gamma-ionone. These compounds are derived from the degradation of carotenoids and are commonly found in essential oils, contributing to the scents of various flowers and plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Ionol can be synthesized through the selective reduction of 4,5-epoxy-4,5-dihydro-alpha-ionol using sodium borohydride in the presence of cerium chloride. This reaction is typically carried out under ice water bath or room temperature conditions, resulting in a high yield of the desired product .

Industrial Production Methods: For commercial purposes, this compound is often produced from citral and acetone through an aldol condensation followed by acid-catalyzed cyclization. This method is efficient and scalable, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Alpha-Ionol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alpha-ionone.

    Reduction: Selective reduction can yield different derivatives, such as 4,5-epoxy-4,5-dihydro-alpha-ionol.

    Substitution: It can participate in substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

Scientific Research Applications

Alpha-Ionol has a wide range of applications in scientific research:

Mechanism of Action

Alpha-Ionol exerts its effects through various molecular pathways:

Comparison with Similar Compounds

Alpha-Ionol is part of the ionone family, which includes:

    Alpha-Ionone: Similar in structure but with a ketone functional group.

    Beta-Ionone: Differentiated by the position of the double bond in the cyclohexene ring.

    Gamma-Ionone: Contains a methylene group and differs in its scent profile.

Uniqueness: this compound is unique due to its hydroxyl functional group, which imparts different chemical reactivity and olfactory properties compared to its analogs .

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDOJWCZWKWKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865202
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-78-6
Record name 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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